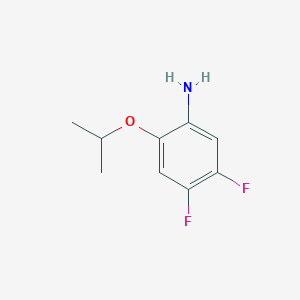
(E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate is an organic compound that belongs to the class of acrylates. It is characterized by the presence of a tert-butyl ester group and a brominated aromatic ring. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate typically involves the esterification of (E)-3-(4-bromo-2-methylphenyl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control of reaction parameters and scalability. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The double bond in the acrylate moiety can be reduced to form the corresponding alkane.
Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to form a carboxylic acid or aldehyde.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.
Reduction: Hydrogenation using palladium on carbon as a catalyst under hydrogen gas.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of (E)-tert-butyl 3-(4-amino-2-methylphenyl)acrylate or (E)-tert-butyl 3-(4-mercapto-2-methylphenyl)acrylate.
Reduction: Formation of (E)-tert-butyl 3-(4-bromo-2-methylphenyl)propanoate.
Oxidation: Formation of (E)-tert-butyl 3-(4-bromo-2-formylphenyl)acrylate or (E)-tert-butyl 3-(4-bromo-2-carboxyphenyl)acrylate.
Scientific Research Applications
(E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate involves its interaction with specific molecular targets. The bromine atom on the aromatic ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The acrylate moiety can undergo Michael addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromide: An organic compound with a tert-butyl group attached to a bromide substituent.
tert-Butyl acrylate: An ester of acrylic acid with a tert-butyl group.
4-Bromo-2-methylphenylacetic acid: A brominated aromatic compound with a carboxylic acid group.
Uniqueness
(E)-tert-butyl 3-(4-bromo-2-methylphenyl)acrylate is unique due to the combination of its tert-butyl ester group and brominated aromatic ring
Properties
IUPAC Name |
tert-butyl (E)-3-(4-bromo-2-methylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO2/c1-10-9-12(15)7-5-11(10)6-8-13(16)17-14(2,3)4/h5-9H,1-4H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZOYRPEKDOPIJ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C=CC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)/C=C/C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-quinolin-6-ylpentanamide](/img/structure/B8060436.png)
![sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-(hydroxymethylphosphonoyl)butanoyl]amino]propanoyl]amino]propanoate](/img/structure/B8060442.png)


![2-[4-(3-oxo-1H-isoindol-2-yl)thian-4-yl]acetic acid](/img/structure/B8060473.png)
![2-[4-acetamido-1-(3-oxo-1H-isoindol-2-yl)cyclohexyl]acetic acid](/img/structure/B8060474.png)








